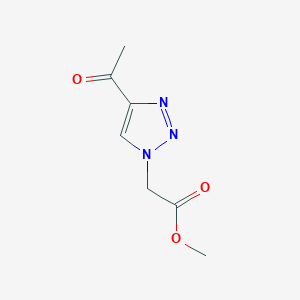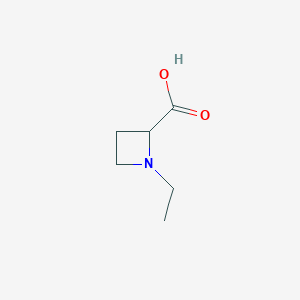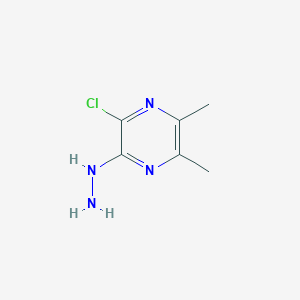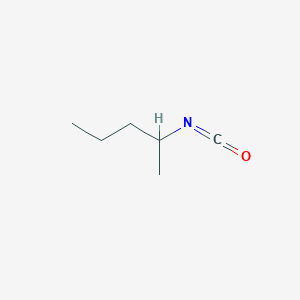
methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is a compound that contains a 1,2,3-triazole ring. The triazole ring is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance . A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Another study reported the synthesis of a series of 1,4-disubstituted 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of “methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” can be analyzed using various spectroscopic techniques like FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” can be studied using various techniques. For instance, a study reported the synthesis of 1,4-disubstituted 1,2,3-triazoles from aliphatic alkynes and aromatic bromides .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, the core structure in “methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . They are used as a core molecule for the design and synthesis of many medicinal compounds .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Materials Science
In materials science, 1,2,3-triazoles have found applications . They possess broad spectrum of therapeutically interesting drug candidates such as analgesic, antiseptic, antimicrobial, antioxidant, anti- urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic and antimigraine agents .
Wirkmechanismus
Target of Action
Methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a compound that contains a 1,2,3-triazole moiety Compounds with a 1,2,3-triazole moiety have been reported to interact with various enzymes .
Mode of Action
The nitrogen atoms (n1 and n2) of the 1,2,3-triazole moiety have been reported to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Compounds with a 1,2,3-triazole moiety have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole moiety may influence these properties, as it has been reported to improve pharmacokinetic properties in other compounds .
Result of Action
Compounds with a 1,2,3-triazole moiety have been reported to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-acetyltriazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCSVOIKRWXZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride](/img/structure/B3378379.png)

![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride](/img/structure/B3378387.png)
![2-[N-(2-phenylethyl)acetamido]acetic acid](/img/structure/B3378394.png)

![N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride](/img/structure/B3378410.png)
![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B3378423.png)


![Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride](/img/structure/B3378454.png)

